molecular formula C13H13N B1452393 4-Cyclopropylnaphthalen-1-amine CAS No. 878671-94-4

4-Cyclopropylnaphthalen-1-amine

Cat. No.: B1452393
CAS No.: 878671-94-4
M. Wt: 183.25 g/mol
InChI Key: NYKSBMRQNSCVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylnaphthalen-1-amine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Cyclopropylnaphthalen-1-amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula C13H13NC_{13}H_{13}N and a molecular weight of approximately 197.25 g/mol. The compound is characterized by a naphthalene ring substituted with a cyclopropyl group and an amine group, which contribute to its chemical reactivity and biological properties.

Synthesis Methods:
The synthesis of this compound typically involves:

  • Cyclopropylation of Naphthylamines: This can be achieved through the reaction of 1-naphthylamine with cyclopropyl bromide under specific conditions .
  • Palladium-Catalyzed Reactions: Advanced synthetic methods include palladium-catalyzed C-N bond formation, which allows for the efficient preparation of various N-arylcyclopropylamines .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Enzymatic Inhibition: The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding: It can bind to neurotransmitter receptors, influencing pathways related to serotonin and dopamine, which are crucial in mood regulation .

Therapeutic Implications

Research indicates that this compound exhibits several potential therapeutic properties:

  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, although further clinical validation is necessary .
  • Neuropharmacological Effects: The compound has been studied for its potential effects on anxiety and depression due to its action on neurotransmitter systems .
  • Anti-inflammatory Properties: There is evidence supporting its role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated cytotoxic effects against cancer cell lines.
Study BNeuropharmacologyShowed modulation of serotonin receptors, indicating potential antidepressant effects.
Study CAnti-inflammatoryFound to reduce markers of inflammation in animal models.

Comparative Analysis

When compared to similar compounds, such as N-cyclopropylnaphthalen-1-amine and other substituted naphthalenes, this compound exhibits distinct biological profiles due to its specific functional groups:

CompoundStructure FeatureNotable Activity
This compoundCyclopropyl & amineAnticancer, neuroactive
N-Cyclopropylnaphthalen-1-amineCyclopropyl onlyAntimicrobial
2-(Naphthalen-1-yl)cyclopropan-1-amineDifferent naphthalene positionVaries in receptor activity

Properties

IUPAC Name

4-cyclopropylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKSBMRQNSCVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703885
Record name 4-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878671-94-4
Record name 4-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-cyclopropyl-4-nitronaphthalene (5 g, 23 mmol) in ethanol (200 mL) was stirred under hydrogen in the presence of Pd/C (10% net, 1.8 g). The reaction mixture was shaken overnight, filtered over celite, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield 1-amino-4-cyclopropylnaphthalene (3.1 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylnaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
4-Cyclopropylnaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Cyclopropylnaphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
4-Cyclopropylnaphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
4-Cyclopropylnaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.